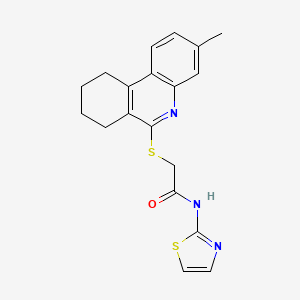
2-(3-Methyl-7,8,9,10-tetrahydro-phenanthridin-6-ylsulfanyl)-N-thiazol-2-yl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL-: is a complex organic compound with a unique structure that includes a phenanthridinyl group, a thiazolyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- typically involves multiple steps, starting with the preparation of the phenanthridinyl and thiazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-8-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL-
- ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL-
Uniqueness
The uniqueness of ACETAMIDE,2-[(7,8,9,10-TETRAHYDRO-3-METHYL-6-PHENANTHRIDINYL)THIO]-N-THIAZOL-2-YL- lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H19N3OS2 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
2-[(3-methyl-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N3OS2/c1-12-6-7-14-13-4-2-3-5-15(13)18(21-16(14)10-12)25-11-17(23)22-19-20-8-9-24-19/h6-10H,2-5,11H2,1H3,(H,20,22,23) |
InChI-Schlüssel |
UZMNFWUWYPNQBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(CCCC3)C(=N2)SCC(=O)NC4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)

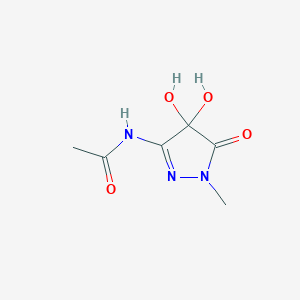
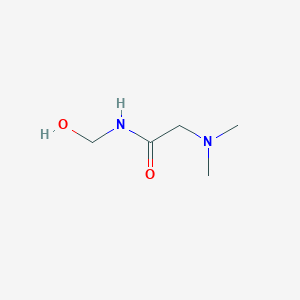
![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
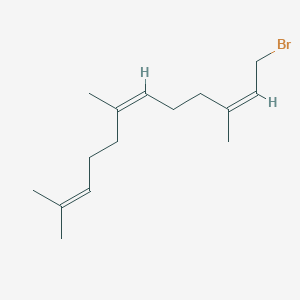
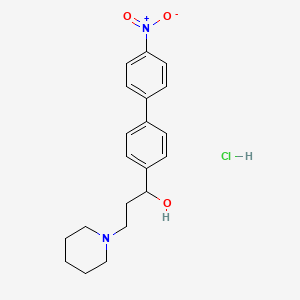
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)

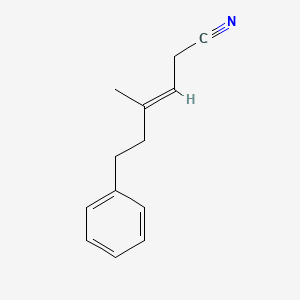
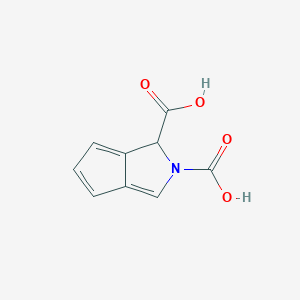
![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
